![molecular formula C17H18N4O3S2 B2889785 N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide CAS No. 692746-11-5](/img/structure/B2889785.png)
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide
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Overview
Description
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
The synthesis of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide involves multiple steps. One common synthetic route includes the reaction of 2-aminobenzothiazole with nicotinic acid derivatives under specific conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide . The intermediate products are then further reacted with isobutylsulfonyl chloride to introduce the sulfonamide group, resulting in the final compound .
Chemical Reactions Analysis
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It is also employed in the development of diagnostic tools and biomarkers.
Industrial Applications: In the chemical industry, the compound is used as an intermediate in the synthesis of other complex molecules. Its unique structural features make it valuable for designing new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes . For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects . The exact molecular pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide can be compared with other benzothiazole derivatives such as:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Known for its anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide: Studied for its antimicrobial activity.
N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide: Investigated for its anticancer potential.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-11(2)9-19-26(23,24)13-5-6-14-15(8-13)25-17(20-14)21-16(22)12-4-3-7-18-10-12/h3-8,10-11,19H,9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSURFQCFHLNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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